4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer, due to its ability to inhibit specific protein kinases involved in cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,2-d]pyrimidine derivatives with isoquinoline intermediates under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cell growth and proliferation. This mechanism is particularly effective in cancer cells, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and anticancer potential.
Pyrido[2,3-d]pyrimidine derivatives: Also exhibit kinase inhibition and are studied for their therapeutic applications.
Quinazoline derivatives: Widely used in cancer therapy due to their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases.
Uniqueness: 4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity enhances its therapeutic potential while minimizing off-target effects.
Properties
Molecular Formula |
C21H16N8OS |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16N8OS/c1-11-2-3-13-12(4-7-24-20(13)28-15-5-6-23-9-25-15)16(11)29-21(30)14-8-31-18-17(14)26-10-27-19(18)22/h2-10H,1H3,(H,29,30)(H2,22,26,27)(H,23,24,25,28) |
InChI Key |
AZNWWSLKVYRMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=NC=NC=C3)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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